molecular formula C13H10N6S B12191429 N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)thieno[2,3-d]pyrimidin-4-amine

N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12191429
M. Wt: 282.33 g/mol
InChI Key: IUDBCJKXQPNARQ-UHFFFAOYSA-N
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Description

N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a unique combination of triazole, pyridine, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways related to cancer progression . By binding to these kinases, the compound can disrupt their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)thieno[2,3-d]pyrimidin-4-amine stands out due to its unique combination of triazole, pyridine, thieno, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit multiple kinases involved in cancer progression makes it a promising candidate for further drug development.

Properties

Molecular Formula

C13H10N6S

Molecular Weight

282.33 g/mol

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H10N6S/c1-2-5-19-10(3-1)17-18-11(19)7-14-12-9-4-6-20-13(9)16-8-15-12/h1-6,8H,7H2,(H,14,15,16)

InChI Key

IUDBCJKXQPNARQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC3=C4C=CSC4=NC=N3

Origin of Product

United States

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